molecular formula C19H16N4 B13991147 3-Pyridinecarbonitrile, 4-methyl-2,6-bis(phenylamino)- CAS No. 51566-48-4

3-Pyridinecarbonitrile, 4-methyl-2,6-bis(phenylamino)-

Cat. No.: B13991147
CAS No.: 51566-48-4
M. Wt: 300.4 g/mol
InChI Key: TYFMUVFYDRDOBX-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 4-methyl-2,6-bis(phenylamino)- is a complex organic compound with the molecular formula C28H23F3N6 It is known for its unique structure, which includes a pyridine ring substituted with a carbonitrile group and two phenylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 4-methyl-2,6-bis(phenylamino)- typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-2,6-diaminopyridine with phenyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 4-methyl-2,6-bis(phenylamino)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The phenylamino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-Pyridinecarbonitrile, 4-methyl-2,6-bis(phenylamino)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 4-methyl-2,6-bis(phenylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Pyridinedicarbonitrile: Another pyridine derivative with two carbonitrile groups.

    4-Pyridinecarbonitrile: A simpler pyridine compound with a single carbonitrile group.

    2,6-Diaminopyridine: A precursor in the synthesis of 3-Pyridinecarbonitrile, 4-methyl-2,6-bis(phenylamino)-.

Uniqueness

3-Pyridinecarbonitrile, 4-methyl-2,6-bis(phenylamino)- is unique due to its specific substitution pattern and the presence of phenylamino groups. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

51566-48-4

Molecular Formula

C19H16N4

Molecular Weight

300.4 g/mol

IUPAC Name

2,6-dianilino-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C19H16N4/c1-14-12-18(21-15-8-4-2-5-9-15)23-19(17(14)13-20)22-16-10-6-3-7-11-16/h2-12H,1H3,(H2,21,22,23)

InChI Key

TYFMUVFYDRDOBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)NC2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

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